molecular formula C14H17N5O B2606887 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-phenylurea CAS No. 1798032-84-4

1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-phenylurea

Cat. No.: B2606887
CAS No.: 1798032-84-4
M. Wt: 271.324
InChI Key: LENNKAIIYNXYLB-UHFFFAOYSA-N
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Description

Pyrimidine derivatives are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They are known to exhibit diverse types of biological and pharmaceutical activities, including antimicrobial, antiviral, antitumor, and antifibrotic compounds .


Synthesis Analysis

The synthesis of similar compounds often involves various intra- and intermolecular reactions . For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .


Molecular Structure Analysis

The molecular structure of similar compounds is often established based on the results of elemental analysis, IR and NMR spectra, and X-ray diffraction studies .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often include ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds are often determined using techniques such as melting point analysis and NMR spectroscopy .

Scientific Research Applications

Heterocyclic Compound Synthesis

Researchers have developed methods for synthesizing various heterocyclic compounds, leveraging derivatives similar to "1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-phenylurea". These compounds have significant biological and pharmacological properties, contributing to advancements in medicinal chemistry. For instance, pyrimidine derivatives are synthesized for their potential applications in drug development, given their biological significance in DNA and RNA as nitrogenous bases (Saracoglu et al., 2020).

Antimicrobial and Antitumor Activities

Compounds with structures related to "this compound" have been evaluated for their antimicrobial and antitumor activities. Studies have shown that certain derivatives exhibit significant inhibitory effects against various bacterial and fungal species, as well as cancer cell lines. This highlights the potential of these compounds in developing new antimicrobial and anticancer therapies (El‐Borai et al., 2013).

Antioxidant Properties

Some derivatives have been synthesized and tested for their antioxidant properties. The evaluation of these compounds can lead to the discovery of new antioxidants, which are crucial in combating oxidative stress and related diseases (Chandrashekaraiah et al., 2014).

Supramolecular Chemistry

The study of ureidopyrimidinones, which share structural similarities with the query compound, has contributed to supramolecular chemistry through the exploration of hydrogen bonding and dimerization properties. These insights are valuable for designing new materials and molecules with specific binding and recognition capabilities (Beijer et al., 1998).

Nonlinear Optical (NLO) Properties

Derivatives have been studied for their nonlinear optical properties, offering potential applications in optoelectronics and photonics. The exploration of NLO properties is crucial for developing materials for photonic devices, sensors, and other high-tech applications (Hussain et al., 2020).

Safety and Hazards

The safety and hazards associated with similar compounds are often determined based on their biological activities and pharmacological applications .

Future Directions

The development of novel pyrimidine derivatives that have a quick onset, low side effects, with enhanced cognitive function is a significant area of study in the discipline .

Properties

IUPAC Name

1-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c1-19(2)13-8-9-15-12(18-13)10-16-14(20)17-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENNKAIIYNXYLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)CNC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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